molecular formula C14H12N2 B3370618 2-(4-Aminophenyl)-2-phenylacetonitrile CAS No. 4760-58-1

2-(4-Aminophenyl)-2-phenylacetonitrile

Cat. No. B3370618
CAS RN: 4760-58-1
M. Wt: 208.26 g/mol
InChI Key: ICAAICSDOCMEKS-UHFFFAOYSA-N
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Description

“2-(4-Aminophenyl)-2-phenylacetonitrile” is a chemical compound that has been used in various scientific research . It is also known as “(4-Aminophenyl)ethylamine” and "4-Aminophenethylamine" .


Synthesis Analysis

The synthesis of “2-(4-Aminophenyl)-2-phenylacetonitrile” involves a series of chemical reactions. For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .


Molecular Structure Analysis

The molecular structure of “2-(4-Aminophenyl)-2-phenylacetonitrile” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR . These techniques provide detailed information about the atomic and molecular structure of the compound.


Chemical Reactions Analysis

“2-(4-Aminophenyl)-2-phenylacetonitrile” can undergo various chemical reactions. For example, it can serve as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Aminophenyl)-2-phenylacetonitrile” can be analyzed using various techniques. For instance, the compound has been found to have a higher glass transition temperature of 408–438 °C and an initial thermal decomposition of 550–580 °C . It also exhibits a strong tensile strength of 123–233 MPa, and a tensile moduli of 2.66–12.84 GPa without post stretching .

Safety and Hazards

“2-(4-Aminophenyl)-2-phenylacetonitrile” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and it is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle this compound with care and use appropriate safety measures.

Future Directions

The future directions for the research on “2-(4-Aminophenyl)-2-phenylacetonitrile” could involve further investigation of its antimicrobial activity and possible mode of action . Additionally, more research could be conducted to explore its potential applications in the synthesis of new materials and drugs .

properties

IUPAC Name

2-(4-aminophenyl)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12/h1-9,14H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAAICSDOCMEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)-2-phenylacetonitrile

CAS RN

4760-58-1
Record name NSC405161
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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